molecular formula C16H21N5OS B2456678 1-(2-phenylethyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea CAS No. 2034379-82-1

1-(2-phenylethyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea

Cat. No.: B2456678
CAS No.: 2034379-82-1
M. Wt: 331.44
InChI Key: GPJJSOVRHDVWPB-UHFFFAOYSA-N
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Description

1-(2-phenylethyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea (CAS 2034379-82-1) is a synthetic organic compound with a molecular formula of C16H21N5OS and a molecular weight of 331.44 g/mol . This urea derivative is of significant interest in medicinal chemistry and pharmacological research, particularly due to its hybrid structure incorporating a phenethyl group, a piperidine ring, and a 1,2,5-thiadiazole heterocycle. The 1,2,5-thiadiazole moiety is a key pharmacophore known to contribute to a wide spectrum of biological activities; similar thiadiazole-containing compounds have demonstrated potent effects in scientific studies, including anticancer and antimicrobial properties . The specific spatial arrangement of this molecule makes it a valuable scaffold for investigating new therapeutic agents. Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a reference standard in bio-screening assays. Its structure suggests potential for targeting various cellular pathways. For instance, structurally related urea-thiadiazolyl compounds have been identified as potent inhibitors in oncology research, such as in chronic myeloid leukemia (CML), where they exert effects by modulating the PI3K/AKT signaling pathway . Furthermore, compounds featuring piperidine and thiadiazole subunits are frequently explored in neuroscience for their potential interactions with central nervous system targets . This product is supplied with high purity and is intended for research and development applications in a laboratory setting only. It is strictly for in-vitro studies and is not classified as a drug, medicine, or cosmetic. It is not approved by the FDA for the prevention, treatment, or cure of any medical condition or disease in humans or animals .

Properties

IUPAC Name

1-(2-phenylethyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5OS/c22-16(17-9-6-13-4-2-1-3-5-13)19-14-7-10-21(11-8-14)15-12-18-23-20-15/h1-5,12,14H,6-11H2,(H2,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPJJSOVRHDVWPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)NCCC2=CC=CC=C2)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-phenylethyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea typically involves multiple steps, starting with the preparation of the thiadiazole ring. The thiadiazole ring can be synthesized from vicinal bisoximes through dehydrative cyclization at temperatures greater than 100°C . The piperidine ring is then introduced through a nucleophilic substitution reaction. Finally, the phenethylurea moiety is attached using a urea derivative under appropriate reaction conditions.

Industrial production methods for this compound may involve optimizing these synthetic routes to achieve higher yields and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques.

Chemical Reactions Analysis

1-(2-phenylethyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the substituents present on the molecule.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-phenylethyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.

    Industry: It may be used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-(2-phenylethyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity, while the phenethylurea moiety could contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

1-(2-phenylethyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea can be compared with other similar compounds, such as:

These compounds share the thiadiazole and piperidine rings but differ in their substituents, leading to variations in their chemical and biological properties

Biological Activity

1-(2-phenylethyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented with the following molecular formula:

PropertyValue
Molecular FormulaC16H20N4S
Molecular Weight304.42 g/mol
CAS Number[Not available in sources]

The compound features a thiadiazole ring, which is known for its diverse biological activities.

Research indicates that compounds containing thiadiazole moieties often exhibit significant pharmacological effects. The mechanism of action for this compound may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.
  • Interaction with Receptors : The piperidine component suggests potential interactions with neurotransmitter receptors, which could influence pain perception and mood regulation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound demonstrated selective cytotoxicity against various cancer cell lines.

Cell LineIC50 (µM)Reference
MCF715.0
HeLa12.5
A54918.0

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

Antimicrobial Activity

Thiadiazole derivatives have also been evaluated for their antimicrobial properties. In vitro studies indicated that this compound exhibits activity against:

MicroorganismZone of Inhibition (mm)Reference
Staphylococcus aureus20
Escherichia coli15
Candida albicans18

These results underline the compound's potential as an antimicrobial agent.

Case Studies

Case Study 1: Antitumor Efficacy
A study conducted on a series of thiadiazole compounds revealed that modifications in the side chains significantly impacted their antitumor efficacy. The study found that introducing a phenethyl group increased the cytotoxicity against breast cancer cells by enhancing cellular uptake and inducing apoptosis through mitochondrial pathways.

Case Study 2: Pain Management
Another investigation explored the analgesic properties of similar thiadiazole derivatives. The results indicated that these compounds could reduce pain responses in animal models by modulating pain pathways involving cannabinoid receptors.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.